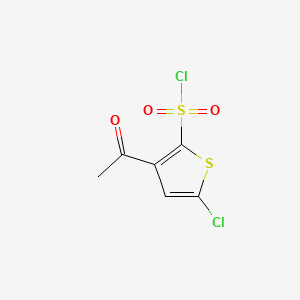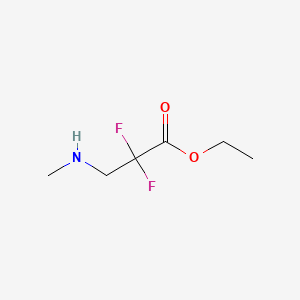
3-Fluoro-2-(2-methoxyethoxy)anisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-2-(2-methoxyethoxy)anisole” is a chemical compound with the CAS Number: 1352318-45-6 and a molecular weight of 200.21 . Its IUPAC name is 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13FO3 . The Inchi Code is 1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 200.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Wissenschaftliche Forschungsanwendungen
Organic Electrosynthesis
Recent studies have highlighted the role of fluoride ion-mediated anodic methoxylation in synthetic chemistry, particularly in the electrosynthesis of fluoroalkyl sulfides and sulfur-containing heterocycles. This method has been applied to create CF3-containing compounds and perform intramolecular carbon-carbon coupling to form derivatives with potential applications in medicinal chemistry and materials science (Fuchigami & Inagi, 2020).
Catalytic Hydrodeoxygenation
The catalytic hydrodeoxygenation (HDO) of anisole, a methoxy-rich lignin model compound, has been extensively studied to understand the mechanism for removing OCH3 groups. This research is relevant for the development of biofuels and chemicals from lignin-derived feedstocks. Nickel-containing catalysts have shown significant promise in efficiently removing oxygen-containing functional groups from anisole (Jin et al., 2014).
Synthesis and Surface Properties
Research on the synthesis of fluorinated compounds and their surface properties has been conducted, focusing on the effects of fluorination on physicochemical and pharmacokinetic properties. This includes studies on anisole and fluoroanisoles, which provide insights into the impact of fluorination on compound behavior, potentially applicable to designing materials and drugs with improved properties (Xing et al., 2015).
Electrophilic Substitution and Meta Acylation
A method for the meta acylation of anisole and its derivatives has been described, showcasing a pathway for functionalizing compounds in positions that are typically challenging to access. This technique could be relevant for modifying the structure of 3-Fluoro-2-(2-methoxyethoxy)anisole for various scientific applications (Bennetau et al., 1994).
Anaerobic O-demethylations
Studies on the anaerobic O-demethylation activities of enzymes from Sporomusa ovata have shed light on the biochemical processes involved in breaking down methoxy groups under anaerobic conditions. This research could provide a biochemical perspective on modifying or degrading compounds like this compound in environmental or biological systems (Stupperich et al., 1996).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNQMOHLHAQLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718419 |
Source


|
| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-45-6 |
Source


|
| Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)



![2-(3-Chlorophenyl)-5-methylbenzo[d]thiazole](/img/structure/B596911.png)

![P-[[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]methyl]phosph](/img/no-structure.png)


